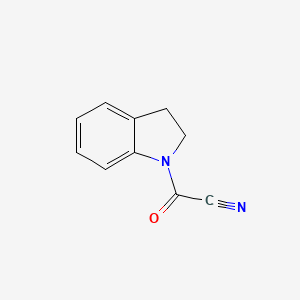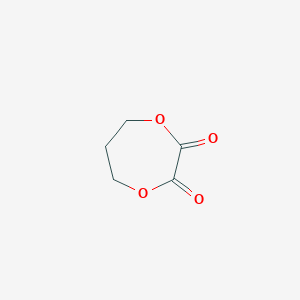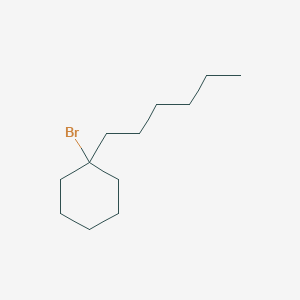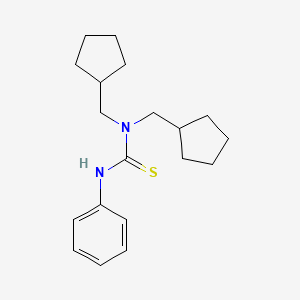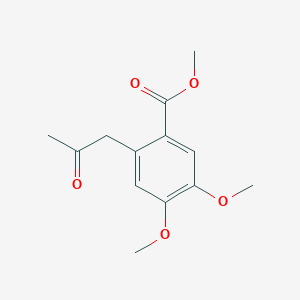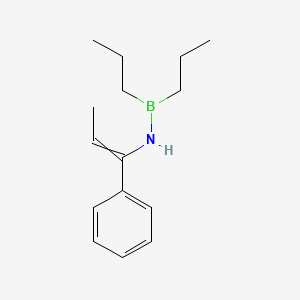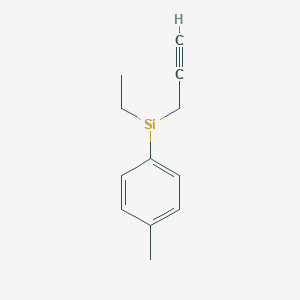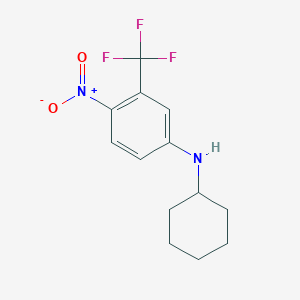
N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C13H15F3N2O2 It is a derivative of aniline, characterized by the presence of a cyclohexyl group, a nitro group, and a trifluoromethyl group attached to the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline typically involves the nitration of 3-(trifluoromethyl)aniline followed by the introduction of the cyclohexyl group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to avoid over-nitration. The resulting nitro compound is then subjected to a cyclohexylation reaction, which can be achieved using cyclohexyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and orientation of incoming substituents.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products depending on the reaction conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: N-Cyclohexyl-4-amino-3-(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
科学的研究の応用
N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The cyclohexyl group contributes to the compound’s overall stability and bioavailability.
類似化合物との比較
N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline can be compared with other similar compounds such as:
4-Nitro-3-(trifluoromethyl)aniline: Lacks the cyclohexyl group, which affects its chemical reactivity and biological properties.
N-Cyclohexyl-4-nitroaniline: Lacks the trifluoromethyl group, resulting in different physicochemical properties and applications.
N-Cyclohexyl-3-(trifluoromethyl)aniline:
The presence of the cyclohexyl, nitro, and trifluoromethyl groups in this compound makes it unique and versatile for various applications in research and industry.
特性
CAS番号 |
61587-18-6 |
|---|---|
分子式 |
C13H15F3N2O2 |
分子量 |
288.27 g/mol |
IUPAC名 |
N-cyclohexyl-4-nitro-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)11-8-10(6-7-12(11)18(19)20)17-9-4-2-1-3-5-9/h6-9,17H,1-5H2 |
InChIキー |
ASOYLGMYNLYIJG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


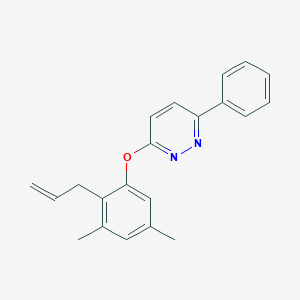
![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
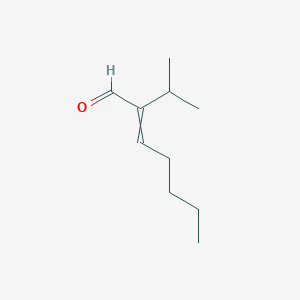

![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
